4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide
Description
4-Bromo-N-(2-chlorobenzyl)-1H-pyrrole-2-carboxamide is a brominated pyrrole alkaloid derivative characterized by a pyrrole core substituted at the 4-position with a bromine atom and an amide-linked 2-chlorobenzyl group. mauritiana), which produce bioactive pyrrole carboxamides with antimicrobial, antifungal, and antileishmanial properties . The 2-chlorobenzyl substituent distinguishes this compound from natural marine derivatives, which often feature alkyl or ether-linked side chains (e.g., butoxymethyl) .
Properties
Molecular Formula |
C12H10BrClN2O |
|---|---|
Molecular Weight |
313.58 g/mol |
IUPAC Name |
4-bromo-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C12H10BrClN2O/c13-9-5-11(15-7-9)12(17)16-6-8-3-1-2-4-10(8)14/h1-5,7,15H,6H2,(H,16,17) |
InChI Key |
QIXKZLYROOHGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CN2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide typically involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 2-chlorobenzylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane and a controlled temperature environment to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives, while reduction reactions can lead to the formation of pyrrolidine derivatives.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of N-(2-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of pyrrolidine derivatives.
Scientific Research Applications
4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Bioactivity
The 2-chlorobenzyl substitution in the target compound is critical for optimizing bioactivity. Key comparisons with similar compounds are summarized below:
Table 1: Structural and Bioactivity Comparison
Key Observations
Substituent Effects on Bioactivity :
- The 2-chlorobenzyl group in the target compound is associated with higher anti-HIV-1 inhibition rates (analogous to compound 11h with 25% inhibition) compared to unsubstituted benzyl derivatives (6% inhibition) .
- Fluorinated benzyl derivatives (e.g., 2- or 4-F) exhibit moderate inhibition but suffer from cytotoxicity, suggesting chlorine’s superior balance of efficacy and tolerability .
Implications for Drug Discovery
The 2-chlorobenzyl substitution in this compound represents a pharmacophoric optimization over marine natural products and simpler benzyl derivatives. Its structural framework aligns with bioactive molecules targeting infectious diseases (e.g., HIV, Leishmania) and cancer (e.g., kinase inhibition), warranting further preclinical evaluation .
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